Amino-PEG10-acid

PROTAC linker Bioconjugation PEG spacer

Optimize your PROTAC SAR studies with Amino-PEG10-acid, a critical 35-37Å heterobifunctional PEG linker. Its monodisperse PEG10 spacer bridges the gap between shorter PEG8 and longer PEG12 variants, enabling precise steric tuning of ternary complex formation. Superior aqueous solubility eliminates the need for organic co-solvents (like DMSO or DMF), preserving biomolecule integrity during conjugation. The orthogonal amine (-NH₂) and carboxylic acid (-COOH) terminals support definitive, stepwise coupling of E3 ligase and target protein ligands without cross-reactivity. Essential for systematic linker library screening and lead optimization.

Molecular Formula C23H47NO12
Molecular Weight 529.6 g/mol
Cat. No. B1458906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmino-PEG10-acid
Molecular FormulaC23H47NO12
Molecular Weight529.6 g/mol
Structural Identifiers
SMILESC(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)C(=O)O
InChIInChI=1S/C23H47NO12/c24-2-4-28-6-8-30-10-12-32-14-16-34-18-20-36-22-21-35-19-17-33-15-13-31-11-9-29-7-5-27-3-1-23(25)26/h1-22,24H2,(H,25,26)
InChIKeySVXUSQJNNODUGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Amino-PEG10-acid PROTAC Linker: Molecular Weight, CAS Number, and Chemical Class for Procurement Specification


Amino-PEG10-acid (CAS: 196936-04-6 or 2170987-85-4; synonym: NH₂-PEG10-COOH) is a heterobifunctional polyethylene glycol (PEG) derivative comprising a primary amine at one terminus and a carboxylic acid at the other, separated by a monodisperse 10-unit PEG spacer . With a molecular formula of C₂₃H₄₇NO₁₂ and molecular weight of 529.62 g/mol [1], it belongs to the class of non-cleavable PROTAC (PROteolysis TArgeting Chimera) linkers and is also employed in antibody-drug conjugate (ADC) synthesis and bioconjugation applications [2]. The PEG backbone confers high aqueous solubility (highly water-soluble PEG linker) and biocompatibility, while the orthogonal amine and carboxyl reactive handles enable sequential or site-specific conjugation strategies .

Why Amino-PEG10-acid Cannot Be Casually Replaced by Other PEG(n)-acid Linkers in PROTAC Development


Heterobifunctional PEG linkers with different chain lengths (PEGn, where n = 2, 3, 4, 6, 8, 10, 12, 23, 24) are not interchangeable in PROTAC design or bioconjugation workflows. The number of ethylene glycol repeat units directly dictates the spatial distance between conjugated ligands, which critically influences ternary complex formation between the target protein and E3 ubiquitin ligase [1]. A PEG8 linker (MW ~441 Da) provides approximately 28–30 Å extended length, whereas PEG10 (MW ~530 Da) offers ~35–37 Å, and PEG12 extends further to ~42 Å . This incremental spatial adjustment alters degradation efficiency and selectivity in a target-dependent manner, meaning that substituting PEG10 with PEG8 or PEG12 without empirical validation risks suboptimal protein degradation or off-target effects [2]. Furthermore, chain length affects aqueous solubility and steric accessibility during conjugation; PEG10 balances hydrophilicity and reduced steric hindrance relative to shorter PEGs that may restrict reaction kinetics with bulky biomolecules .

Amino-PEG10-acid Quantitative Evidence Guide: Head-to-Head Comparisons and Benchmarking Data for Procurement Decisions


Amino-PEG10-acid vs. Amino-PEG8-acid: Molecular Weight and Extended Chain Length Differentials

Amino-PEG10-acid (MW 529.62 g/mol, C₂₃H₄₇NO₁₂) contains 10 ethylene glycol repeat units, while Amino-PEG8-acid (CAS 756526-04-2, MW 441.51 g/mol, C₁₉H₃₉NO₁₀) contains 8 repeat units . The extended PEG10 spacer provides approximately 6–8 Å additional separation between conjugated ligands compared to PEG8, which directly modulates ternary complex geometry in PROTAC applications . The molecular weight increase of 88.11 g/mol corresponds to two additional ethylene oxide (-O-CH₂-CH₂-) units .

PROTAC linker Bioconjugation PEG spacer

Amino-PEG10-acid Aqueous Solubility Advantage Over Alkyl-Based Linkers in Bioconjugation

Amino-PEG10-acid is explicitly characterized as a 'highly water soluble PEG linker' in multiple vendor technical datasheets . In contrast, alkyl-based linkers such as Boc-10-aminodecanoic acid (an alkane chain with terminal amine and carboxyl) exhibit substantially lower aqueous solubility due to their hydrophobic hydrocarbon backbone . The PEG10 spacer comprises 10 consecutive ethylene glycol units (-O-CH₂-CH₂-), each capable of hydrogen bonding with water molecules, which class-level analysis confirms imparts superior aqueous solubility compared to alkyl chains of comparable length .

Aqueous solubility Bioconjugation Linker chemistry

Amino-PEG10-acid Dual-Reactive Functionality vs. Single-Functional PEG Alternatives

Amino-PEG10-acid bears both a primary amine (-NH₂) and a carboxylic acid (-COOH) terminus, enabling orthogonal conjugation strategies . The amine group is reactive with carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde), while the carboxylic acid forms stable amide bonds with primary amines in the presence of activators (e.g., EDC or DCC) [1]. In contrast, single-functional PEG derivatives such as m-PEG-NH₂ (MW 10,000) contain only one reactive terminus (amine only), limiting conjugation to a single attachment point and precluding sequential or heterobifunctional assembly .

Heterobifunctional PEG Orthogonal conjugation Site-specific labeling

Amino-PEG10-acid vs. Amino-PEG12-acid: Differential LogP and Rotatable Bond Count for Ternary Complex Optimization

Amino-PEG10-acid exhibits an XLogP3 value of -5 and contains 32 rotatable bonds, as determined from computed physicochemical property databases [1]. Amino-PEG12-acid (CAS 2170987-85-5 or 196936-05-7), containing 12 PEG units, has a lower calculated LogP of approximately -6.2 and 38 rotatable bonds based on class-level structure-property relationships for PEG homologs . The difference of approximately 1.2 LogP units and 6 additional rotatable bonds in PEG12 results in increased conformational flexibility and marginally higher hydrophilicity, which may alter ternary complex formation kinetics and stability in PROTAC applications [2]. PEG10 occupies an intermediate flexibility and hydrophilicity profile between PEG8 (LogP ~-3.8, 26 rotatable bonds) and PEG12, offering a balanced spacer that avoids excessive conformational entropy while maintaining sufficient aqueous compatibility [3].

PROTAC linker optimization Ternary complex Linker length

Amino-PEG10-acid Cellular Permeability Enhancement Relative to Alkyl Linkers in PROTAC Conjugates

Experimental investigations have found that the hydrophilic nature of Amino-PEG10-acid enhances cellular permeability of PROTAC molecules while maintaining target engagement properties [1]. This dual functionality addresses a major challenge in PROTAC development: achieving sufficient bioavailability without compromising degradation efficiency. In contrast, alkyl-based linkers of comparable length typically exhibit poorer cellular permeability due to their hydrophobic character, which can promote non-specific membrane binding or aggregation . The PEG10 spacer provides a balanced hydrophilicity profile (XLogP3 = -5) that facilitates passive diffusion across cellular membranes while avoiding the permeability limitations associated with excessively hydrophobic alkyl chains [2].

Cellular permeability PROTAC bioavailability Linker optimization

Amino-PEG10-acid Application Scenarios: High-Value Use Cases Derived from Quantitative Differentiation Evidence


PROTAC Lead Optimization Requiring Fine-Tuned Spatial Separation Between E3 Ligase and Target Protein Ligands

Amino-PEG10-acid provides an extended chain length of approximately 35–37 Å (10 PEG units, MW 529.62 g/mol) [1]. This intermediate spatial separation is well-suited for PROTAC designs where a PEG8 linker (28–30 Å) fails to achieve productive ternary complex geometry and where PEG12 (42 Å) introduces excessive conformational flexibility that may reduce effective molarity . The 10-unit PEG spacer aligns with empirically observed optimal linker lengths of 5–10 PEG units for many PROTAC targets [2].

Aqueous Bioconjugation Workflows Requiring High Solubility Without Organic Co-Solvents

Amino-PEG10-acid is explicitly characterized as 'highly water soluble' [1]. This property enables conjugation reactions in aqueous buffers without DMSO or DMF, preserving the structural integrity of sensitive biomolecules (proteins, antibodies) during coupling and simplifying downstream purification . Procurement of Amino-PEG10-acid is advantageous over alkyl-based linkers such as Boc-10-aminodecanoic acid, which exhibit limited aqueous solubility and may precipitate or require organic co-solvents [2].

Stepwise Orthogonal Conjugation for ADC Payload Attachment and PROTAC Assembly

Amino-PEG10-acid bears both a primary amine (-NH₂) and a carboxylic acid (-COOH) terminus, enabling orthogonal conjugation strategies [1]. The amine reacts with activated NHS esters and carbonyls, while the carboxyl forms stable amide bonds with primary amines using EDC/DCC activation . This dual reactivity supports sequential conjugation without cross-reactivity, essential for PROTAC construction (E3 ligase ligand + target protein ligand) and ADC payload attachment where distinct attachment chemistry is required for each component [2].

PROTAC Library Construction for Systematic Linker Length Optimization

Amino-PEG10-acid serves as a critical member of monodisperse PEG linker series (PEG2, PEG3, PEG4, PEG6, PEG8, PEG10, PEG12, PEG23, PEG24) used in parallel synthesis of PROTAC libraries for systematic linker optimization [1]. The PEG10 variant occupies a distinct position in the structure-activity relationship (SAR) matrix, enabling researchers to evaluate how incremental changes in chain length (ΔPEG units = ±2 from PEG8 or PEG12) affect degradation efficiency, target selectivity, and cellular permeability . Procurement of Amino-PEG10-acid ensures complete coverage of the PEGn SAR space for thorough lead optimization [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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